molecular formula C7H3BrClN3 B15046773 3-Bromo-7-chloropyrido[3,4-b]pyrazine

3-Bromo-7-chloropyrido[3,4-b]pyrazine

Cat. No.: B15046773
M. Wt: 244.47 g/mol
InChI Key: OVTIODXOYLHKRQ-UHFFFAOYSA-N
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Description

3-Bromo-7-chloropyrido[3,4-b]pyrazine: is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyrido[3,4-b]pyrazine core. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloropyrido[3,4-b]pyrazine typically involves the halogenation of pyrido[3,4-b]pyrazine derivatives. One common method includes the bromination and chlorination of pyrido[3,4-b]pyrazine using reagents such as bromine and chlorine in the presence of catalysts or under specific reaction conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. These methods often use continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-chloropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .

Mechanism of Action

The exact mechanism of action of 3-Bromo-7-chloropyrido[3,4-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its activity .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

3-bromo-7-chloropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H3BrClN3/c8-6-3-10-4-1-7(9)11-2-5(4)12-6/h1-3H

InChI Key

OVTIODXOYLHKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)N=C(C=N2)Br

Origin of Product

United States

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